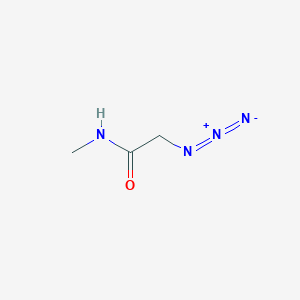
2-Bromo-5-fluoro-3-nitropyridine
Übersicht
Beschreibung
2-Bromo-5-fluoro-3-nitropyridine (BFN) is an important organic compound in the field of synthetic organic chemistry. It is a versatile intermediate used in the synthesis of many pharmaceuticals, pesticides, and other industrial chemicals. BFN is also used in the synthesis of several important compounds, such as N-alkyl-2-bromo-5-fluoro-3-nitropyridines, which are used as intermediates in the synthesis of various drugs. BFN is also used in the synthesis of various organofluorides, which are important in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes and Chemical Transformations
2-Bromo-5-fluoro-3-nitropyridine is involved in various synthesis processes and chemical transformations. For instance, it is used in the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This transformation is crucial in large-scale production, especially in the synthesis of pharmaceutical and pesticide products (Agosti et al., 2017). Additionally, the compound plays a role in the creation of pyridine nucleosides, which are important in the development of new drugs and biochemical research (Nesnow & Heidelberger, 1975).
Advanced Material Synthesis
In the field of advanced materials, this compound contributes to the development of new materials with unique properties. For example, it's involved in the synthesis of meta-substituted fluoropyridines, which are significant in the creation of pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016). This indicates its potential in the field of medicinal chemistry and material science.
Spectroscopic and Theoretical Studies
The compound is also subject to various spectroscopic and theoretical studies to understand its properties. These studies include vibrational frequencies, molecular structure analysis, and computational calculations. Such research provides insights into its electronic, vibrational, and optical properties, which are essential for its application in different scientific domains (Abraham et al., 2017).
Reactivity and Solvent Influence
Research on this compound includes its reactivity towards other chemicals and the influence of solvents on its reactions. This knowledge is critical in developing new synthesis methods and understanding the compound's behavior in different environments (Hertog & Jouwersma, 1953).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The synthesis and reactions of nitropyridines, including “2-Bromo-5-fluoro-3-nitropyridine”, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of “this compound”.
Wirkmechanismus
Target of Action
2-Bromo-5-fluoro-3-nitropyridine is a chemical compound that is primarily used as a pharmaceutical intermediate
Mode of Action
The mode of action of this compound is largely dependent on the specific pharmaceutical compound it’s used to produce. As an intermediate, it can undergo various chemical reactions to form different compounds. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . The resulting compound can then interact with its targets in a specific manner, leading to various biological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific pharmaceutical compound it’s used to synthesize. The compound itself doesn’t directly participate in any known biochemical pathways. It’s used in the synthesis of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its bioavailability and efficacy. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-fluoro-3-nitropyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions, where the fluorine atom acts as an electron-withdrawing group, stabilizing the intermediate complex . This compound’s interactions with biomolecules often involve the formation of hydrogen bonds and van der Waals forces, which contribute to its reactivity and stability in biochemical environments .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause changes in cell function by interacting with specific receptors and enzymes on the cell surface . These interactions can lead to alterations in intracellular signaling cascades, affecting gene expression and metabolic pathways. Additionally, the compound’s ability to induce oxidative stress has been linked to its impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, the compound’s nitro group can undergo reduction, forming reactive intermediates that further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of oxidizing agents . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as gastrointestinal irritation, respiratory distress, and changes in liver enzyme levels . These dosage-dependent effects are essential for determining the compound’s therapeutic window and potential side effects in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism also involves conjugation reactions, where it is linked to other molecules such as glutathione, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound’s nitro group can undergo reduction in the mitochondria, leading to the formation of reactive intermediates that modulate mitochondrial function . Additionally, its interactions with nuclear receptors can influence gene expression and cellular responses to external stimuli . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFDIIHIXNIWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609830 | |
| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652160-72-0 | |
| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)









